25I-NBMD (hydrochloride)
25I-NBMD (hydrochloride)
25I-NBMD is a derivative of the phenethylamine hallucinogen 2C-I, characterized by the addition of a methylenedioxy-benzyl group to the amine. This addition increases the affinity (Ki = 0.049–0.21 nM) and activity (EC50 = 8.2 nM) at the serotonin receptor 5-HT2A. This product is intended for research and forensic applications.
Brand Name:
Vulcanchem
CAS No.:
1539266-14-2
VCID:
VC0149954
InChI:
InChI=1S/C18H20INO4.ClH/c1-21-16-9-14(19)17(22-2)8-12(16)6-7-20-10-13-4-3-5-15-18(13)24-11-23-15;/h3-5,8-9,20H,6-7,10-11H2,1-2H3;1H
SMILES:
COC1=CC(=C(C=C1CCNCC2=C3C(=CC=C2)OCO3)OC)I.Cl
Molecular Formula:
C18H21ClINO4
Molecular Weight:
477.7 g/mol
25I-NBMD (hydrochloride)
CAS No.: 1539266-14-2
Cat. No.: VC0149954
Molecular Formula: C18H21ClINO4
Molecular Weight: 477.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 25I-NBMD is a derivative of the phenethylamine hallucinogen 2C-I, characterized by the addition of a methylenedioxy-benzyl group to the amine. This addition increases the affinity (Ki = 0.049–0.21 nM) and activity (EC50 = 8.2 nM) at the serotonin receptor 5-HT2A. This product is intended for research and forensic applications. |
|---|---|
| CAS No. | 1539266-14-2 |
| Molecular Formula | C18H21ClINO4 |
| Molecular Weight | 477.7 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-4-ylmethyl)-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C18H20INO4.ClH/c1-21-16-9-14(19)17(22-2)8-12(16)6-7-20-10-13-4-3-5-15-18(13)24-11-23-15;/h3-5,8-9,20H,6-7,10-11H2,1-2H3;1H |
| Standard InChI Key | QKMOLNYYXDCGFL-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1CCNCC2=C3C(=CC=C2)OCO3)OC)I.Cl |
| Canonical SMILES | COC1=CC(=C(C=C1CCNCC2=C3C(=CC=C2)OCO3)OC)I.Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator